
1,3-Dibromo-2-iodobenzene
Overview
Description
1,3-Dibromo-2-iodobenzene: is an organic compound with the molecular formula C6H3Br2I It is a halogenated derivative of benzene, featuring two bromine atoms and one iodine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives. One common method involves the use of 1,3-dibromobenzene as a starting material. The synthetic route typically includes the following steps:
Lithiation: 1,3-Dibromobenzene is treated with and in tetrahydrofuran at -75°C to form a lithiated intermediate.
Iodination: The lithiated intermediate is then reacted with iodine in tetrahydrofuran to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiosulfate can be used to replace halogen atoms.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
Chemical Properties and Structure
1,3-Dibromo-2-iodobenzene features two bromine atoms and one iodine atom attached to a benzene ring. Its molecular weight is approximately 361.80 g/mol, and it exists as a solid at room temperature. The presence of multiple halogens enhances its reactivity, making it a valuable intermediate in various chemical reactions.
Organic Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in:
- Substitution Reactions : The compound can participate in nucleophilic substitution reactions where bromine or iodine atoms are replaced by other functional groups. Common reagents include sodium thiosulfate for nucleophilic substitutions.
- Cross-Coupling Reactions : It is employed in coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds. Palladium catalysts are typically used in these reactions.
Case Study: Cross-Coupling Reaction
A study demonstrated the successful use of this compound in a Suzuki-Miyaura coupling reaction to produce biaryl compounds with moderate to high yields, showcasing its utility in synthesizing complex structures .
Material Science
In material science, this compound is utilized for developing advanced materials with specific electronic and optical properties. Its unique halogenation pattern allows for:
- Synthesis of Organic Electronics : The compound can be incorporated into organic semiconductors and photovoltaic materials due to its electronic properties.
- Preparation of Functional Polymers : It serves as a precursor for polymers that exhibit tailored conductivity and thermal stability.
Medicinal Chemistry
This compound plays a significant role in medicinal chemistry by acting as an intermediate for the synthesis of pharmaceutical compounds. Its applications include:
- Development of Pharmaceutical Intermediates : The compound is used to synthesize various bioactive molecules that may exhibit therapeutic effects.
- Inhibitors of Cytochrome P450 Enzymes : Research has indicated that it can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs .
Environmental Chemistry
The potential use of this compound in environmental remediation processes has been explored due to its reactivity with various pollutants. Applications include:
- Degradation of Pollutants : The compound can participate in reactions that break down environmental contaminants through halogenation processes.
- Study of Halogenated Compounds : Its behavior in environmental settings helps researchers understand the fate and transport of halogenated organic compounds.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-iodobenzene in chemical reactions involves the activation of the carbon-halogen bonds. The presence of both bromine and iodine atoms allows for selective reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1,3-Dibromobenzene: Similar structure but lacks the iodine atom.
1,3-Diiodobenzene: Contains two iodine atoms instead of bromine.
1,2-Dibromo-3-iodobenzene: Another isomer with different positions of halogen atoms.
Uniqueness: 1,3-Dibromo-2-iodobenzene is unique due to the combination of bromine and iodine atoms, which provides distinct reactivity patterns compared to other halogenated benzenes. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules.
Biological Activity
1,3-Dibromo-2-iodobenzene (C₆H₃Br₂I) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological interactions, supported by relevant research findings and data.
This compound is characterized by the presence of two bromine atoms and one iodine atom attached to a benzene ring. Its molecular weight is approximately 361.80 g/mol. The compound's structure allows it to interact with various biochemical pathways due to the reactivity introduced by the halogen substituents .
Key Features:
- Molecular Formula: C₆H₃Br₂I
- Molecular Weight: 361.80 g/mol
- Appearance: Solid at room temperature
Synthesis
The synthesis of this compound can be achieved through a multi-step process, often involving reactions with lithium diisopropylamide (LDA) and t-butyllithium . This method is particularly useful in organic chemistry for producing various derivatives with enhanced biological activity.
Interaction with Biological Membranes
The ability of this compound to permeate biological membranes, including the blood-brain barrier, suggests potential neuroactive properties. This permeability is significant for developing neuroactive drugs. The compound's structure allows it to interact with neurotransmitter systems, although further studies are required to elucidate these mechanisms.
Case Studies and Research Findings
Recent studies have explored the biological activities of halogenated compounds similar to this compound. For instance:
- Antimicrobial Screening : A study synthesized various acylhydrazones from iodobenzoic acid derivatives and tested their antimicrobial properties. Some derivatives showed significant activity against MRSA strains, indicating that structural modifications can enhance bioactivity .
- Toxicological Assessment : While specific toxicity data for this compound is sparse, related compounds have shown varying degrees of cytotoxicity depending on their structural characteristics. The presence of halogens generally increases the likelihood of cytotoxic effects due to their reactivity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,3-dibromo-2-iodobenzene, and how do reaction conditions influence product purity?
- Methodology : A common approach involves diazonium salt intermediates starting from benzene or toluene. For instance, bromination and iodination steps can be optimized using directed metalation or electrophilic substitution. Diazonium salt formation followed by Sandmeyer reactions may introduce iodine selectively .
- Key Variables : Temperature control (0–5°C for diazonium stability), stoichiometry of halogens, and solvent polarity (e.g., DMF for nucleophilic substitutions) are critical. Side reactions like over-bromination can occur if excess Br₂ is used .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Analytical Workflow :
- ¹H/¹³C NMR : Aromatic protons appear as a triplet or doublet due to coupling with adjacent halogens. For example, ¹H-NMR of 1-bromo-2,3,5-triiodobenzene (a structurally similar compound) shows distinct splitting patterns at δ 7.2–8.0 ppm .
- Mass Spectrometry : ESI-MS or EI-MS can confirm molecular weight (C₆H₂Br₂I, MW ≈ 379.79 g/mol) and isotopic abundance (Br: ~1:1 for ⁷⁹Br/⁸¹Br; I: monoisotopic) .
Q. What safety protocols are essential when handling this compound?
- Hazard Mitigation :
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential iodine vapor release.
- Store in airtight, light-resistant containers at RT, away from reducing agents .
- Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with copious water. Consult SDS for toxicity data (e.g., LD₅₀ values not reported but assume high toxicity) .
Advanced Research Questions
Q. How does the reactivity of this compound in cross-coupling reactions compare to other polyhalogenated arenes?
- Mechanistic Insights : The iodine atom undergoes oxidative addition with Pd⁰ catalysts (e.g., Suzuki-Miyaura coupling) preferentially over bromine due to lower bond dissociation energy (C–I: ~234 kJ/mol vs. C–Br: ~285 kJ/mol). Bromine substituents remain inert under mild conditions but may react at higher temperatures .
- Case Study : In mechanochemical reactions with Mn⁰, iodide selectively forms arylmanganese intermediates, while bromide can lead to side products (e.g., 6n in ) .
Q. What strategies minimize side reactions in sequential functionalization of this compound?
- Selectivity Control :
- Protecting Groups : Temporarily block one halogen (e.g., silylation of iodine) to direct bromine substitution.
- Catalyst Tuning : Use bulky ligands (e.g., XPhos) to sterically hinder undesired coupling at bromine sites .
Q. How can computational methods predict retrosynthetic pathways for derivatives of this compound?
- AI-Driven Synthesis : Tools like Pistachio and Reaxys databases identify feasible precursors via one-step reactions. For example, aryl Grignard reagents (Ph-MgBr) can form m-terphenyls via tandem aryne intermediates .
- Validation : Compare predicted routes with experimental yields (e.g., 55–75% for Mn-mediated couplings) .
Properties
IUPAC Name |
1,3-dibromo-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2I/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFRMZVTJQAPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402899 | |
Record name | 1,3-dibromo-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19821-80-8 | |
Record name | 1,3-dibromo-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DIBROMO-2-IODO-BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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